N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide
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Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide, also known as BQ-123, is a peptide antagonist of endothelin receptors. It has been extensively studied for its potential use in scientific research applications due to its ability to selectively block endothelin receptors.
Scientific Research Applications
Radiolabeled Compounds for Receptor Binding Studies
Radiolabeled benzamide analogs, such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide, have been synthesized and evaluated for their binding affinity to sigma-2 receptors. These compounds, particularly [3H]RHM-1, demonstrated high affinity for sigma2 receptors, offering a tool for studying receptor biology and pharmacology in vitro (Xu et al., 2005).
Synthesis of Novel Chemical Structures
Research has also focused on the synthesis of new chemical structures involving tetrahydroquinolines. For instance, the Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides leads to the selective formation of valuable tetrahydroisoquinolinone products, showcasing the versatility of such compounds in organic synthesis (Rakshit et al., 2011).
Imaging Tumor Proliferation
Another significant application is in the field of medical imaging, where compounds like N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) have been used in PET imaging to assess cellular proliferation in tumors. The uptake of 18F-ISO-1 in tumors has been correlated with proliferative markers, making it a promising tool for evaluating solid tumors' proliferative status (Dehdashti et al., 2013).
Fluorescent Zinc Sensors
In the realm of analytical chemistry, bisquinoline derivatives have been synthesized for their fluorescent responses toward zinc ions, indicating the utility of such compounds in detecting and analyzing metal ions in various contexts (Mikata et al., 2009).
properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-4-5-12-24-20-10-9-19(14-17(20)8-11-21(24)25)23-22(26)18-7-6-15(2)16(3)13-18/h6-7,9-10,13-14H,4-5,8,11-12H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMHYBXTSDYGAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide |
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